2,2',3,4-Tetrabromodiphenyl ether

Descripción general

Descripción

2,2’,3,4-Tetrabromodiphenyl ether is a type of Polybrominated di-Ph ethers (PBDEs), which are a new class of global, persistent, and toxic contaminants . It is used as Brominated flame retardants (BFRs) in various consumer products .

Molecular Structure Analysis

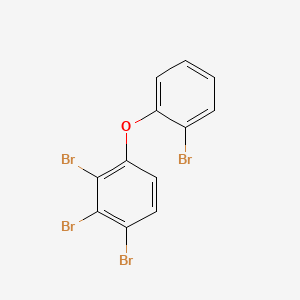

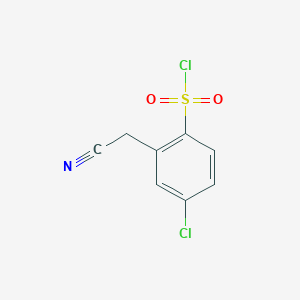

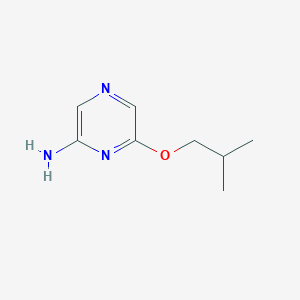

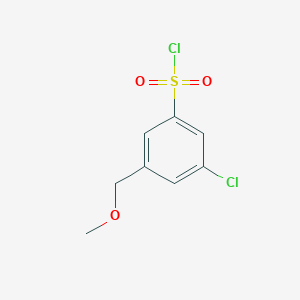

The molecular formula of 2,2’,3,4-Tetrabromodiphenyl ether is C12H6Br4O . It contains a total of 24 bonds, including 18 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, and 1 aromatic ether .Chemical Reactions Analysis

The chemical reactions involving 2,2’,3,4-Tetrabromodiphenyl ether primarily involve its degradation. One study reported the use of a nanocomposite catalyst for the photocatalytic reductive debromination of PBDEs . Another study reported the enhanced solubilization and reductive degradation of 2,2’,4,4’-tetrabromodiphenyl ether by PAC-Pd/Fe nanoparticles in the presence of surfactant .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2’,3,4-Tetrabromodiphenyl ether include a molecular weight of 485.79144 g/mol , a density of 2.2±0.1 g/cm3, a boiling point of 404.1±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C .Aplicaciones Científicas De Investigación

1. Environmental Science & Engineering: Debromination of BDE-47

- Application : A new technique of zero-valent zinc coupled with ascorbic acid (ZVZ/AA) was developed and applied to debrominate the 2,2′,4,4′-Tetrabromodiphenyl ether (BDE-47), which achieved high conversion and rapid debromination of BDE-47 to less- or non-toxic forms .

- Method : The reaction conditions were optimized by the addition of 100 mg/L ZVZ particles and 3 mmol/L AA at original solution pH = 4.00 using the solvent of methanol/H2O (v:v = 4:6), which could convert approximately 94% of 5 mg/L BDE-47 into lower-brominated diphenyl ethers within a 90 min at the ZVZ/AA system .

- Results : The high debromination of BDE-47 was mainly attributed to the effect of AA that inhibits the formation of Zn (II) (hydr)oxide passivation layers and promotes the corrosion of ZVZ, which leads to increase the reactivity of ZVZ .

2. Environmental Sciences: Transgenerational Effects of BDE47 and Lead (Pb) on Caenorhabditis elegans

- Application : The effects of 2,2′,4,4′-tetra-brominated diphenyl ether (BDE47) and lead (Pb) on Caenorhabditis elegans were studied with two sequential arrangements .

- Method : One was first exposure to BDE47 and then to Pb (or vice versa) in one generation, and the other one was an early exposure to BDE47 in the parent generation (F0) and then a later exposure to Pb in the offspring (F1) (or vice versa) .

- Results : Sequential exposure to BDE47 and Pb within one generation or over generations showed significant different effects from individual results .

3. Immunology: Impact on THP-1 Macrophage-like Cell Function

- Application : The flame retardant 2,2’,4,4’-tetrabromodiphenyl ether (PBDE-47) has been found to impact THP-1 macrophage-like cell function via small extracellular vesicles .

- Method : The study investigated the effects of PBDE-47 treatment on the content of small extracellular vesicles’ (sEVs) microRNA (miRNA) cargo and their downstream effects on bystander macrophages .

- Results : The study found that PBDE-47 treatment contributes to the rewiring of cellular regulatory pathways capable of inducing perturbation of differentiation markers on naïve resting M (0) THP-1 macrophage-like cells .

4. Environmental Remediation: Photodegradation in Nonionic Surfactant Solutions

- Application : The photodegradation of 2,2’,4,4’-tetrabromodiphenyl ether (BDE-47) in nonionic surfactant solutions under UV-irradiation has been studied .

- Method : The study focused on surfactant-aided soil washing followed by photodestruction, a promising technology for soil remediation .

- Results : The study provided insights into the photodegradation process of BDE-47 in nonionic surfactant solutions under UV-irradiation .

5. Flame Retardant in Plastics and Textile Materials

- Application : 2,2’,4,4’-Tetrabromodiphenyl ether (BDE-66) is used as a flame retardant in plastics and textile materials .

- Method : The compound is incorporated into the material during the manufacturing process to enhance its fire resistance .

- Results : The use of BDE-66 as a flame retardant has been found to be effective in reducing the flammability of plastics and textile materials .

6. Vision and Behavior: Impact on Zebrafish Larvae

- Application : The flame retardant 2,2’,4,4’-tetrabromodiphenyl ether (BDE-47) has been found to impact the vision and visually guided behavior of zebrafish larvae .

- Method : The study investigated the effects of BDE-47 treatment on the vision development and visually guided behaviors of zebrafish larvae, including opsin gene expression, photoreceptor immunostaining, optokinetic response, and looming-evoked escape .

- Results : The study found that BDE-47 exposure impaired zebrafish larval vision (including color vision) development and further altered larval behaviors guided by vision .

7. Toxicology: Induction of Germ Cell Apoptosis

- Application : 2,2’,4,4’-Tetrabromodiphenyl ether has been found to induce germ cell apoptosis .

- Method : The study investigated the effects of BDE-47 exposure on germ cell apoptosis .

- Results : The study found that BDE-47 exposure can induce germ cell apoptosis .

8. Environmental Remediation: Microbial Reductive Debromination

Safety And Hazards

Direcciones Futuras

Future research could focus on further understanding the effects of 2,2’,3,4-Tetrabromodiphenyl ether on innate immune response . Additionally, research could explore its potential role in increasing risks of cardiovascular disease and non-alcoholic fatty liver disease via modulation of liver/blood balance of lipids .

Propiedades

IUPAC Name |

1,2,3-tribromo-4-(2-bromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br4O/c13-7-3-1-2-4-9(7)17-10-6-5-8(14)11(15)12(10)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAEBSKBXZAIRMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=C(C(=C(C=C2)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30879867 | |

| Record name | BDE-41 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30879867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2',3,4-Tetrabromodiphenyl ether | |

CAS RN |

337513-68-5 | |

| Record name | 2,2',3,4-Tetrabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0337513685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BDE-41 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30879867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4-TETRABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4SSS3657O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-6-azaspiro[3.4]octan-7-one](/img/structure/B1432537.png)

![2-(Pyridin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1432547.png)